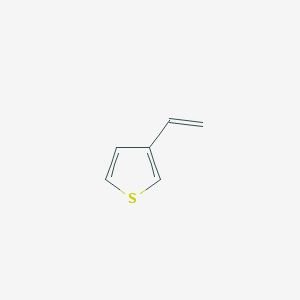

3-Vinylthiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJMHHBWYPDQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447084 | |

| Record name | 3-VINYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-64-6 | |

| Record name | 3-VINYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Vinylthiophene chemical formula and molecular weight

An In-depth Technical Guide to 3-Vinylthiophene

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in materials science and drug discovery. The document details its chemical properties, synthesis, polymerization, and the potential biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as 3-ethenylthiophene, is a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom.[1] The presence of the vinyl group makes it a valuable monomer for the synthesis of various polymers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆S | [1] |

| Molecular Weight | 110.18 g/mol | [2] |

| CAS Number | 13679-64-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 151-152 °C at 760 mmHg (estimated) | [3] |

| Flash Point | 29.20 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water (521.5 mg/L at 25 °C, estimated) | [3] |

Spectroscopic Data

The structural elucidation of this compound and its polymeric derivatives is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5] These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.

Experimental Protocols

The vinyl group of this compound allows it to undergo polymerization to form poly(this compound), a material with potential applications in electronics and materials science. Various methods can be employed for its polymerization.

Anionic Polymerization of Vinylthiophenes

Anionic polymerization offers a method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[6]

Materials:

-

2-Vinylthiophene (as a model for vinylthiophene polymerization)

-

sec-Butyllithium (sec-BuLi) as an initiator

-

Tetrahydrofuran (THF) as the solvent

-

Methanol (MeOH) for quenching the reaction

-

All-glass apparatus with break-seals

Procedure: [6]

-

The polymerization is conducted in an all-glass apparatus under high vacuum to exclude moisture and air.

-

The monomer (e.g., 2-vinylthiophene) is dissolved in dry THF.

-

The initiator, sec-BuLi, is added to the monomer solution at a low temperature, typically -78 °C.

-

The reaction mixture immediately changes color, indicating the initiation of polymerization.

-

The polymerization is allowed to proceed for a short duration (e.g., 5 minutes) during which the monomer is consumed.

-

The reaction is terminated by adding methanol.

-

The resulting polymer is then isolated and analyzed.

Characterization: [6]

-

Monomer Conversion: Determined by ¹H NMR spectroscopy of the crude polymerization solution.

-

Molecular Weight and Molecular Weight Distribution: Analyzed by Size Exclusion Chromatography (SEC).

Chemical Oxidative Polymerization of 3-Alkylthiophenes

A common method for synthesizing polythiophenes involves chemical oxidation using reagents like ferric chloride (FeCl₃).[7]

Materials:

-

3-Alkylthiophene monomer

-

Anhydrous ferric chloride (FeCl₃) as the oxidant/catalyst

-

Chloroform (CHCl₃) as the solvent

-

Methanol for washing the polymer

-

The 3-alkylthiophene monomer is dissolved in chloroform.

-

A solution of anhydrous FeCl₃ in chloroform is added to the monomer solution under an inert atmosphere (e.g., nitrogen).

-

The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 12 hours at 30 °C).[8]

-

The polymerization is stopped by pouring the reaction mixture into methanol.

-

The precipitated polymer is collected, washed extensively with methanol to remove unreacted monomer and oligomers, and then dried under vacuum.

Biological and Pharmacological Significance of Thiophene Derivatives

Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] While specific signaling pathways for this compound itself are not extensively documented in the provided search results, the broader class of thiophene-containing compounds has been investigated for various therapeutic applications.

Thiophene derivatives have been reported to possess:

-

Anti-inflammatory Activity: Some thiophene-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[11]

-

Antimicrobial and Antifungal Activity: Various synthetic thiophene derivatives have shown potent activity against bacterial and fungal strains.[12]

-

Anticancer Activity: Certain thiophene derivatives have been investigated as potential anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13] The cytotoxic activity of some derivatives has been evaluated against various cancer cell lines.[12]

The development of novel thiophene derivatives continues to be an active area of research for the discovery of new therapeutic agents.[10][14]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of poly(this compound).

Caption: A flowchart illustrating the key steps in the synthesis and subsequent characterization of poly(this compound).

References

- 1. 3-Ethenylthiophene | C6H6S | CID 10887853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:13679-64-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-vinyl thiophene, 13679-64-6 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. lehigh.edu [lehigh.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

3-Vinylthiophene CAS number and physical properties

CAS Number: 13679-64-6

This technical guide provides an in-depth overview of the physical properties and synthetic methodologies related to 3-Vinylthiophene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound, also known as 3-ethenylthiophene, is a substituted thiophene with the chemical formula C₆H₆S.[1][2] It is a colorless to pale yellow liquid.[3] Below is a summary of its key physical and chemical properties.

| Property | Value | Unit | Source |

| Molecular Weight | 110.18 | g/mol | [1][2][4][5] |

| Boiling Point | 151.0 - 152.0 | °C | [3] |

| Vapor Pressure | 4.624 | mmHg | [3] |

| Flash Point | 29.20 | °C | [3] |

| logP (o/w) | 2.495 - 2.5 | [3][5][6] | |

| Water Solubility | 521.5 | mg/L (at 25 °C, est.) | [3] |

| Appearance | Colorless to pale yellow liquid | [3] | |

| Assay | 95.00 to 100.00 | % | [3] |

| Storage Temperature | 2 - 8 | °C (under inert gas) | [6] |

Synthesis of Vinylthiophenes

Below is a generalized workflow for the synthesis of this compound via Stille coupling.

Caption: Generalized workflow for the synthesis of this compound via Stille Coupling.

Experimental Protocol for a Related Compound: Synthesis of 2-Vinylthiophene

As a reference for a detailed experimental procedure for a closely related isomer, the synthesis of 2-Vinylthiophene is provided below, adapted from Organic Syntheses.[4] This procedure involves the reaction of thiophene with paraldehyde in the presence of hydrochloric acid, followed by dehydrochlorination.

Materials:

-

Thiophene

-

Paraldehyde

-

Concentrated Hydrochloric Acid

-

Pyridine

-

α-Nitroso-β-naphthol (inhibitor)

-

Ice

-

Ether

-

Nitrogen gas

Procedure:

-

A 2-liter three-necked flask is equipped with a stirrer, thermometer, gas inlet tube, and a vent.

-

The flask is charged with 336 g (4.0 moles) of thiophene, 176 g (1.33 moles) of paraldehyde, and 300 ml of concentrated hydrochloric acid.

-

The mixture is cooled to 10–13 °C, and gaseous hydrogen chloride is bubbled through the stirred mixture for approximately 25 minutes until saturation.[4]

-

The reaction mixture is then poured onto 300 g of ice. The organic layer is separated and washed three times with 200-ml portions of ice water.

-

The washed organic layer is added to a mixture of 316 g (4.0 moles) of pyridine and 2.0 g of α-nitroso-β-naphthol in a 1-liter distilling flask, with cooling.

-

The aqueous layers from the washes are extracted with ether, and the ether extracts are used to wash each aqueous wash in turn before being combined with the main organic mixture in the distilling flask.

-

The mixture is allowed to stand for 1.5 hours before distillation under reduced pressure with a slow stream of nitrogen. The distillate is collected in a receiver cooled with ice and containing 1.0 g of α-nitroso-β-naphthol.

-

The collected distillate is poured onto a mixture of 400 g of ice and 400 ml of concentrated hydrochloric acid. The organic layer is separated and washed successively with 1% hydrochloric acid, water, and 2% ammonia.

-

The crude 2-vinylthiophene is then purified by fractional distillation under nitrogen.[4]

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques for volatile organic compounds. Gas chromatography-mass spectrometry (GC/MS) is a suitable method for the separation, identification, and quantification of this compound. The choice of column and temperature program would need to be optimized for the specific sample matrix. A detailed, standardized analytical protocol for this compound is not widely published.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any established signaling pathways in which this compound is directly involved. Research on the biological activity and potential pharmacological applications of this specific compound is limited. Thiophene derivatives, in general, are present in various biologically active molecules and pharmaceuticals, but specific data for this compound is scarce.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 3-Vinylthiophene via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-vinylthiophene, a valuable building block in the development of pharmaceuticals and functional materials, utilizing the Wittig reaction. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed olefin.[1][2][3] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. This guide focuses on the synthesis of this compound through the reaction of 3-thiophenecarboxaldehyde with methylenetriphenylphosphorane.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the reaction of 3-thiophenecarboxaldehyde with the ylide generated in situ from methyltriphenylphosphonium bromide and a strong base, such as n-butyllithium (n-BuLi).

Overall Reaction:

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene (this compound) and triphenylphosphine oxide.

Experimental Protocol

This protocol is based on established Wittig reaction procedures and specific examples of its application in the synthesis of vinylthiophenes.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | Must be dried under vacuum before use. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Typically used as a solution in hexanes. |

| 3-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | Should be freshly distilled if necessary. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Distilled from sodium/benzophenone. |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | For quenching the reaction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying the organic phase. |

Procedure

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes to the stirred suspension via the dropping funnel. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

Dissolve 3-thiophenecarboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of 3-thiophenecarboxaldehyde dropwise to the ylide solution.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by trituration with a non-polar solvent like hexanes or by column chromatography on silica gel.

-

The final product, this compound, is a liquid that can be further purified by vacuum distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 27% | [4] |

| Boiling Point | 59 °C at 4.0 kPa (30 Torr) | [4] |

| Molecular Weight | 110.18 g/mol | [1] |

| Formula | C₆H₆S | [1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides key information for the structural confirmation of this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | dd | 1H | Vinyl CH |

| Data not available | dd | 1H | Vinyl CH₂ (trans) |

| Data not available | dd | 1H | Vinyl CH₂ (cis) |

| Data not available | m | 3H | Thiophene CH |

Note: Specific chemical shift values and coupling constants require experimental determination or access to a spectral database.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| Data not available | Thiophene Cq |

| Data not available | Vinyl CH |

| Data not available | Thiophene CH |

| Data not available | Thiophene CH |

| Data not available | Thiophene CH |

| Data not available | Vinyl CH₂ |

Note: Specific chemical shift values require experimental determination or access to a spectral database.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic and vinyl) |

| ~1630 | C=C stretch (vinyl) |

| ~1500-1400 | C=C stretch (thiophene ring) |

| ~990 and ~910 | C-H bend (out-of-plane, vinyl) |

| ~870-700 | C-H bend (out-of-plane, thiophene) |

Note: Characteristic absorption bands are predicted based on functional groups present. Actual peak positions may vary.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The Wittig reaction provides a reliable method for the synthesis of this compound from readily available starting materials. This technical guide offers a foundational protocol and key data points for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound. Careful execution of the experimental procedure, particularly under anhydrous conditions, is crucial for achieving optimal yields. The provided spectroscopic data serve as a benchmark for product characterization.

References

Spectroscopic data of 3-Vinylthiophene monomer (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monomer 3-vinylthiophene, a key building block in the synthesis of various functional polymers and pharmaceutical compounds. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a plausible experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.29 | dd | 2.9, 4.9 | H5 |

| 7.15 | dd | 1.1, 2.9 | H2 |

| 7.05 | dd | 1.1, 4.9 | H4 |

| 6.70 | dd | 10.9, 17.6 | H6 |

| 5.58 | d | 17.6 | H7 (trans) |

| 5.17 | d | 10.9 | H7 (cis) |

Solvent: CDCl₃

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C3 |

| 131.2 | C6 |

| 128.9 | C5 |

| 125.1 | C2 |

| 120.3 | C4 |

| 113.1 | C7 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110 | Medium | =C-H stretch (aromatic) |

| 3085, 3010 | Medium | =C-H stretch (vinyl) |

| 1628 | Medium | C=C stretch (vinyl) |

| 1520, 1425 | Medium | C=C stretch (aromatic) |

| 985, 910 | Strong | C-H out-of-plane bend (vinyl) |

| 860, 770 | Strong | C-H out-of-plane bend (aromatic) |

Sample Phase: Not specified

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent |

| 242 | 11,000 | Ethanol |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, starting from thiophene-3-carboxaldehyde. This procedure provides a reliable route to the desired vinyl monomer.

Reaction Scheme:

Thiophene-3-carboxaldehyde + Methyltriphenylphosphonium bromide → this compound

Materials:

-

Thiophene-3-carboxaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise at 0 °C.

-

Allow the resulting bright yellow ylide solution to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of thiophene-3-carboxaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized monomer like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Health and Safety of 3-Vinylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS from the supplier and follow all institutional and regulatory safety guidelines when handling 3-Vinylthiophene.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₆H₆S. It belongs to the thiophene family, which are important structural motifs in many pharmaceuticals and organic materials. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for professionals in research and development to ensure safe handling and mitigate potential risks. This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, toxicological profile, metabolic pathways, and recommended safety procedures. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide extrapolates information from its known hazard classifications and the broader toxicological understanding of thiophene derivatives.

Physicochemical and Hazard Information

A clear understanding of the physicochemical properties of this compound is the first step in a robust safety assessment. These properties, along with its GHS hazard classifications, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆S | [1] |

| Molecular Weight | 110.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 151-152 °C at 760 mmHg | [3] |

| Flash Point | 29.2 °C (85 °F) | [3] |

| Water Solubility | 521.5 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 2.5 (estimated) |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [4] |

Toxicological Profile and Mechanisms

Metabolic Activation and Toxicity

The toxicity of many thiophene derivatives is linked to their metabolism by cytochrome P450 (CYP450) enzymes in the liver.[5][6] This metabolic process can lead to the formation of highly reactive electrophilic metabolites, such as thiophene-S-oxides and thiophene epoxides.[5] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, induction of immune responses, and potential hepatotoxicity.[5][6]

The metabolic activation of thiophene derivatives is a critical consideration in drug development, as it can lead to adverse drug reactions. The inclusion of a thiophene moiety in a drug candidate necessitates a thorough investigation of its metabolic fate and potential for bioactivation.[5]

Experimental Protocols for Safety Assessment

For novel compounds like this compound where extensive toxicological data is unavailable, a tiered approach to in vitro and in vivo testing is necessary. The following are generalized protocols based on OECD guidelines that are applicable for assessing the safety of such chemicals.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used method to assess cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3) in 96-well microtiter plates and incubate until a confluent monolayer is formed.

-

Compound Exposure: Prepare a range of concentrations of this compound in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells. Replace the culture medium in the wells with the medium containing the test compound or controls (vehicle and positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Neutral Red Staining: After incubation, remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

-

Data Analysis: Calculate the percentage of viable cells compared to the vehicle control to determine the IC50 (the concentration that inhibits 50% of cell viability).

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of a chemical.[7]

Methodology:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[7]

-

Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

-

Data Analysis: A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[5][8]

Methodology:

-

Animal Model: Use a single sex (typically female) of a laboratory rodent species (e.g., rats).

-

Dosing: Administer the test substance orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

-

Procedure:

-

Start with a group of three animals at the selected starting dose.

-

If no mortality occurs, proceed to the next higher fixed dose level.

-

If mortality occurs, the test is stopped, and the substance is classified based on the dose level at which mortality was observed.

-

If the outcome is unclear, additional animals may be dosed at the same or adjacent dose levels.

-

-

Endpoint: The primary endpoint is mortality, which allows for the classification of the substance into one of the GHS acute toxicity categories.

Safe Handling and Exposure Control

Given the hazard profile of this compound, strict adherence to safety protocols is essential.

References

- 1. umwelt-online.de [umwelt-online.de]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

Solubility and Stability of 3-Vinylthiophene: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Vinylthiophene (also known as 3-ethenylthiophene). Designed for researchers, scientists, and professionals in drug development and materials science, this document compiles available data, outlines detailed experimental protocols for in-house determination of these properties, and presents a logical workflow for a comprehensive assessment.

Introduction

This compound is a heterocyclic aromatic compound of interest in the synthesis of novel polymers, organic semiconductors, and as a building block in pharmaceutical chemistry. A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is critical for its effective use in reaction optimization, purification, formulation, and for ensuring the integrity and shelf-life of resulting products. This guide aims to provide a foundational understanding of these key physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13679-64-6 | [1] |

| Molecular Formula | C₆H₆S | [1] |

| Molecular Weight | 110.18 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Boiling Point | 151.00 to 152.00 °C @ 760.00 mm Hg (est.) | [2] |

| Flash Point | 29.20 °C (85.00 °F) (est.) | [2] |

| Vapor Pressure | 4.624 mmHg @ 25.00 °C (est.) | [2] |

| logP (o/w) | 2.495 (est.) | [2] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in peer-reviewed literature. The available data is summarized in Table 2. The octanol-water partition coefficient (logP) of approximately 2.5 suggests a preference for lipophilic environments over aqueous media.

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Type | Reference |

| Water | 25 | 521.5 mg/L | Estimated | [2] |

| Alcohol | Not Specified | Soluble | Qualitative | [2] |

Given the limited publicly available data, it is highly recommended that researchers determine the solubility of this compound in their specific solvent systems of interest. A general experimental protocol for this determination is provided in Section 5.1.

Stability Profile

Table 3: Stability and Storage Recommendations for this compound

| Condition | Recommendation/Observation | Implication |

| Storage Temperature | 2-8°C | Potential for thermal degradation or polymerization at higher temperatures. |

| Atmosphere | Store under inert gas (Nitrogen or Argon) | Sensitivity to oxygen (oxidation). |

| Light | Keep in a dark place is recommended for similar compounds. | Potential for light-induced degradation or polymerization. |

| Reactivity | Vinyl group can undergo polymerization. | Avoid conditions that promote polymerization (e.g., high temperatures, radical initiators). |

A general protocol for assessing the chemical stability of this compound is provided in Section 5.2.

Recommended Experimental Protocols

The following sections detail generalized but robust methodologies for determining the solubility and stability of this compound in a laboratory setting.

Protocol for Determining Thermodynamic Solubility

This protocol describes the isothermal shake-flask method, a common technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

-

Protocol for Assessing Chemical Stability

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Glass vials with inert screw caps

-

Analytical instrumentation for quantifying the parent compound and detecting degradation products (e.g., HPLC, LC-MS, GC-MS).

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in a relevant solvent or prepare neat samples in sealed vials.

-

Prepare a sufficient number of samples for testing at each time point and condition.

-

-

Initial Analysis (Time Zero):

-

Analyze a set of samples immediately after preparation to establish the initial concentration and purity of this compound. This serves as the baseline.

-

-

Stability Storage:

-

Place the remaining samples in stability chambers under various conditions. Recommended conditions to test include:

-

Accelerated Stability: 40°C / 75% Relative Humidity (RH)

-

Long-Term Storage: 25°C / 60% RH and 5°C

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

-

-

-

Time-Point Testing:

-

At predetermined time intervals (e.g., 0, 1, 3, 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples from each storage condition.

-

-

Analysis:

-

Analyze the samples using a stability-indicating analytical method (typically HPLC with mass spectrometry detection). This method should be capable of separating this compound from any potential degradation products.

-

Quantify the remaining amount of this compound.

-

Identify and, if possible, quantify any significant degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the degradation rate and identify the primary degradation pathways.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data in the public domain is limited, the provided physical properties and qualitative observations offer a valuable starting point for researchers. The detailed experimental protocols and the logical workflow diagram are intended to empower scientific and development teams to conduct thorough in-house evaluations, ensuring the successful application of this versatile chemical intermediate in their research and development endeavors.

References

A Technical Guide to 3-Vinylthiophene: Commercial Availability, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylthiophene is a heterocyclic building block of significant interest in the fields of materials science and organic synthesis. Its polymer, poly(this compound), and its derivatives are investigated for their potential applications in organic electronics, including conductive polymers and organic photovoltaics. In drug discovery, the thiophene scaffold is a common motif, and this compound serves as a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the commercial suppliers, purity grades, and key experimental protocols for this compound, aimed at facilitating its use in research and development.

Commercial Suppliers and Purity Grades

This compound is commercially available from a range of chemical suppliers. The purity of the material is a critical factor for its successful application, particularly in polymerization reactions and catalysis, where impurities can significantly impact reaction outcomes and material properties. The following table summarizes the available purity grades from various suppliers. Researchers should note that it is common for this monomer to be supplied with a stabilizer, such as tert-butylcatechol (TBC), to prevent polymerization during storage.

| Supplier | CAS Number | Purity/Assay | Notes |

| --INVALID-LINK-- | 13679-64-6 | 95.00 to 100.00% | For experimental / research use only.[1] |

| --INVALID-LINK-- | 13679-64-6 | 95% | Synthesis on demand.[2] |

| --INVALID-LINK-- | 13679-64-6 | - | Provides technical information and safety data.[3] |

| --INVALID-LINK-- | 13679-64-6 | - | Product available from various brands on the platform.[4] |

| Biogene Organics | 13679-64-6 | 97% | -[5] |

| Sunway Pharm Ltd | 13679-64-6 | 97% | -[6] |

Note: Purity data is often based on information available on supplier websites and may not reflect the exact specifications of a particular batch. It is always recommended to request a Certificate of Analysis (CoA) for lot-specific data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₆S |

| Molecular Weight | 110.18 g/mol [2][3][7] |

| Appearance | Clear, colorless liquid[7] |

| Boiling Point | 151-152 °C (at 760 mmHg)[1] |

| Flash Point | - |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[7] |

Experimental Protocols

Due to its vinyl group, this compound is a versatile monomer for polymerization and a substrate for various organic reactions, most notably cross-coupling reactions.

General Handling and Storage

This compound is a reactive monomer and should be handled with appropriate precautions in a well-ventilated fume hood. It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and polymerization.[7] Many commercial sources supply this compound with a stabilizer, which may need to be removed before use in certain sensitive reactions.

Representative Experimental Protocol: Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to synthesize more complex thiophene-containing structures.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Reagent Addition: Add anhydrous solvent to the flask, followed by this compound (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction involving this compound.

Caption: General workflow for a Suzuki coupling reaction.

Signaling Pathways

Currently, there is no established literature describing a direct role for this compound in biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.

This technical guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, it is crucial to consult the latest scientific literature and supplier-specific documentation.

References

- 1. 3-vinyl thiophene, 13679-64-6 [thegoodscentscompany.com]

- 2. synchem.de [synchem.de]

- 3. 13679-64-6|this compound| Ambeed [ambeed.com]

- 4. 3-vinylthiophene | Sigma-Aldrich [sigmaaldrich.com]

- 5. biogeneorganics.com [biogeneorganics.com]

- 6. This compound - CAS:13679-64-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound CAS#: 13679-64-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 3-Vinylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylthiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its vinyl group allows for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures and functional polymers. This technical guide provides a comprehensive overview of the potential reactivity of the vinyl group in this compound, detailing key reaction types including polymerization, cross-coupling reactions, cycloadditions, and various functional group transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Introduction

Thiophene and its derivatives are privileged scaffolds in numerous biologically active compounds and organic materials. The introduction of a vinyl group at the 3-position of the thiophene ring offers a reactive handle for a diverse range of chemical modifications. Understanding the reactivity of this vinyl group is crucial for its effective utilization in the synthesis of novel drug candidates and advanced materials. This guide will explore the primary reaction pathways of the vinyl group in this compound, supported by experimental data and detailed methodologies.

Synthesis of this compound

The accessibility of this compound is a prerequisite for its use as a versatile building block. Common synthetic routes include the Wittig reaction and Grignard cross-coupling.

Wittig Reaction

A prevalent method for the synthesis of this compound is the Wittig reaction, which involves the reaction of 3-thiophenecarboxaldehyde with a phosphorus ylide.

Experimental Protocol: Wittig Synthesis of this compound

-

Materials: 3-thiophenecarboxaldehyde, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium amide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color will appear).

-

Cool the ylide solution back to 0 °C and add a solution of 3-thiophenecarboxaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

-

Grignard Cross-Coupling

An alternative route involves the reaction of a thiophene-based Grignard reagent with a vinyl halide or, conversely, the reaction of 3-bromothiophene with vinylmagnesium bromide, typically catalyzed by a transition metal.

Experimental Protocol: Grignard Cross-Coupling for this compound Synthesis

-

Materials: 3-bromothiophene, magnesium turnings, vinyl bromide (or a solution of vinylmagnesium bromide in THF), a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂), and anhydrous THF.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Prepare the Grignard reagent by adding a solution of 3-bromothiophene in anhydrous THF to the activated magnesium. Gentle heating may be required to initiate the reaction.

-

In a separate flask, add the catalyst to a solution of vinyl bromide in anhydrous THF.

-

Slowly add the prepared 3-thienylmagnesium bromide to the vinyl bromide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by distillation or column chromatography.

-

A continuous-flow Peterson olefination method has also been reported for the synthesis of this compound, achieving a high yield.[1]

| Synthesis Method | Key Reagents | Typical Yield | Reference |

| Wittig Reaction | 3-thiophenecarboxaldehyde, Ph₃P=CH₂ | Moderate to Good | General Method |

| Grignard Coupling | 3-bromothiophene, vinylmagnesium bromide, Pd/Ni catalyst | Moderate | General Method |

| Peterson Olefination (Flow) | 3-thiophenecarboxaldehyde, (trimethylsilyl)methyl Grignard reagent | 93% | [1] |

Reactivity of the Vinyl Group

The vinyl group of this compound exhibits reactivity characteristic of an electron-rich alkene, readily participating in polymerization, cross-coupling, and addition reactions.

Polymerization

The vinyl group is susceptible to various polymerization methods, leading to the formation of poly(this compound), a polymer with potential applications in organic electronics.

Conventional radical polymerization can be initiated using thermal or photochemical initiators. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been successfully applied to this compound, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity.[2]

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound, a RAFT agent (e.g., cumyl dithiobenzoate), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a suitable solvent (e.g., 1,4-dioxane).

-

Procedure:

-

Combine this compound, the RAFT agent, and AIBN in a Schlenk tube.

-

Add the solvent and degas the solution by several freeze-pump-thaw cycles.

-

Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.

-

Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

| Polymerization Method | Initiator/CTA | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| RAFT | Cumyl dithiobenzoate / AIBN | Controlled | Low (e.g., 1.05–1.15 for derivatives) | [2] |

Anionic polymerization of vinylthiophenes can be initiated by strong bases like n-butyllithium, leading to living polymers with well-defined structures.[3] Cationic polymerization is also a potential route, typically initiated by Lewis acids or protic acids, although it can be more challenging to control due to the high reactivity of the cationic intermediates.[4][5][6]

Workflow for Polymerization of this compound

Caption: General workflow for the polymerization of this compound.

Cross-Coupling Reactions

The vinyl group can participate as the alkene component in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

In the Heck reaction, this compound can couple with aryl or vinyl halides to form substituted stilbene-like structures.

Experimental Protocol: Heck Reaction of this compound

-

Materials: this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

In a Schlenk tube, combine the aryl halide, palladium catalyst, and phosphine ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the solvent, this compound, and the base via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Reaction Scheme for the Heck Reaction

References

- 1. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments - Macromolecules - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. pslc.ws [pslc.ws]

An In-depth Technical Guide to the Electronic Properties of 3-Vinylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the 3-Vinylthiophene molecule. The document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the workflow for determining these properties, offering valuable insights for its application in research and development.

Core Electronic Properties

The electronic properties of this compound, a heterocyclic organic compound, are of significant interest for applications in organic electronics and materials science. These properties are primarily determined by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter influencing the molecule's conductivity, optical properties, and reactivity.

Quantitative Data Summary

Direct experimental data for this compound is not extensively available in the literature. Therefore, the following tables present a combination of computed values for this compound and experimental data for closely related thiophene derivatives to provide a comprehensive understanding.

Table 1: Computed Electronic Properties of this compound

| Property | Value | Method | Source |

| Molecular Weight | 110.18 g/mol | - | PubChem[1] |

| XLogP3 | 2.5 | - | PubChem[1] |

| Topological Polar Surface Area | 28.2 Ų | - | PubChem[1] |

| Complexity | 68.6 | - | PubChem[1] |

Table 2: Experimental Electronic Properties of Related Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Source |

| Poly(3-octyl-thiophene-2, 5-diyl) (P3OT) | 5.59 | 3.76 | 1.83 | Cyclic Voltammetry & UV-Vis | [2] |

| [3][3]-phenyl C61-butyric acid 3-ethylthiophene ester (PCBE) | 5.87 | 3.91 | 1.96 | Cyclic Voltammetry & UV-Vis | [2] |

| Vat Yellow 1 | -6.3 | -3.6 | 2.7 | Cyclic Voltammetry | |

| Vat Orange 3 | -6.2 | -3.8 | 2.4 | Cyclic Voltammetry |

Experimental Protocols for Characterization

The electronic properties of organic molecules like this compound are typically characterized using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[3]

Methodology:

-

Solution Preparation: A solution of the sample (e.g., 1 mM this compound) is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆). Ferrocene is often added as an internal standard for potential referencing.[2]

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The electrodes are immersed in the prepared solution.

-

Measurement: A potentiostat is used to apply a linearly varying potential to the working electrode and the potential is swept between a set range. The resulting current from the oxidation and reduction processes is measured.

-

Data Analysis: The oxidation (E_ox) and reduction (E_red) potentials are determined from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:[2][3]

-

E_HOMO = -[E_ox - E₁/₂(ferrocene) + 4.8] eV

-

E_LUMO = -[E_red - E₁/₂(ferrocene) + 4.8] eV

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform, cyclohexane, or methanol).[4][5] The choice of solvent is crucial as it can influence the absorption spectrum.[4][6]

-

Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a specific wavelength range (typically 200-800 nm). A blank measurement of the pure solvent is taken for baseline correction.

-

Data Analysis: The wavelength of maximum absorption (λ_max) is identified from the spectrum. The optical band gap (E_g) can be estimated from the onset of the absorption edge using the equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Visualizations

Experimental Workflow for Electronic Characterization

The following diagram illustrates the typical workflow for the synthesis and electronic characterization of this compound.

Caption: Workflow for Synthesis and Electronic Characterization.

Conclusion

This guide has provided a detailed overview of the electronic properties of this compound, drawing upon both computational data and experimental findings from related thiophene derivatives. The outlined experimental protocols for cyclic voltammetry and UV-Vis spectroscopy offer a clear framework for researchers to characterize this and similar organic molecules. The provided workflow visualization further clarifies the process from synthesis to application assessment. While direct experimental data for this compound remains a subject for further investigation, the information compiled here serves as a valuable resource for professionals in materials science and drug development, enabling a deeper understanding of this promising molecule's electronic behavior.

References

- 1. 3-Ethenylthiophene | C6H6S | CID 10887853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. prezi.com [prezi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Controlled Molecular Weight Poly(3-Vinylthiophene) via RAFT Polymerization

Introduction

Poly(3-vinylthiophene) (P3VT) is a conductive polymer with significant potential in organic electronics, including applications in transistors, sensors, and photovoltaic devices. The precise control over molecular weight and dispersity of P3VT is crucial for optimizing its material properties and device performance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures.[1] This application note details a protocol for the RAFT polymerization of this compound to achieve polymers with predictable molecular weights and low polydispersity indices (Đ).

Principle of RAFT Polymerization

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[2] The process involves a conventional radical initiator and a RAFT agent, typically a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical chain, establishing an equilibrium between active and dormant species. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a low dispersity. The choice of RAFT agent is critical and depends on the monomer being polymerized.[3] For vinylthiophene derivatives, dithiobenzoate-type RAFT agents have been shown to be effective.[4]

Experimental Data Summary

The following table summarizes typical experimental conditions and results for the RAFT polymerization of a vinylthiophene derivative, 2,5-dibromo-3-vinylthiophene (DB3VT), which provides a strong model for this compound. This data is compiled from literature sources.[4]

| Entry | RAFT Agent (CTA) | [Monomer]:[CTA]:[Initiator] | Initiator | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | Phenylethyl dithiobenzoate | 100:1:0.2 | AIBN | Toluene | 70 | 24 | 10,500 | 1.10 |

| 2 | Cumyl dithiobenzoate | 200:1:0.2 | AIBN | Toluene | 70 | 48 | 21,200 | 1.15 |

Experimental Protocol

This protocol describes a general procedure for the RAFT polymerization of this compound to obtain a polymer with a target molecular weight.

Materials:

-

This compound (monomer), inhibitor removed

-

Phenylethyl dithiobenzoate (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent), anhydrous

-

Methanol (for precipitation)

-

Schlenk flask or ampule

-

Rubber septa

-

Nitrogen or Argon gas supply

-

Stir bar

-

Oil bath

Procedure:

-

Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a dry Schlenk flask or ampule equipped with a stir bar, add the desired amounts of this compound, phenylethyl dithiobenzoate (RAFT agent), and AIBN (initiator). For a target degree of polymerization of 100, a molar ratio of [this compound]:[RAFT agent]:[AIBN] of 100:1:0.2 is recommended.

-

Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

-

-

Degassing:

-

Seal the reaction vessel with a rubber septum.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[5]

-

After the final thaw, backfill the vessel with an inert gas (Nitrogen or Argon).

-

-

Polymerization:

-

Place the sealed reaction vessel in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed with stirring for the desired time (e.g., 24 hours). The reaction time can be adjusted to control the final conversion and molecular weight.

-

-

Polymer Isolation:

-

After the desired time, stop the reaction by cooling the vessel in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

-

Dry the polymer under vacuum to a constant weight.

-

-

Characterization:

-

Determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the resulting poly(this compound) by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).

-

Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

-

Diagrams

Caption: Experimental workflow for RAFT polymerization of this compound.

References

- 1. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments - Macromolecules - Figshare [acs.figshare.com]

- 5. RAFT Polymerization Procedures [sigmaaldrich.com]

Application Notes and Protocols for the Anionic Polymerization of Vinylthiophene Derivatives

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on 3-Vinylthiophene: Extensive literature searches did not yield specific experimental protocols or quantitative data for the anionic polymerization of this compound. The information presented herein is based on the well-documented anionic polymerization of the isomeric 2-vinylthiophene and its 5-substituted derivatives. This document serves as a comprehensive guide to the methodologies and principles that can be adapted for the investigation of this compound and other novel vinylthiophene-based monomers.

Introduction

Anionic polymerization is a powerful chain-growth polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[1] This level of control is crucial for the development of advanced materials with tailored properties for applications in electronics, nanotechnology, and drug delivery. Polythiophenes, a class of conjugated polymers, are of particular interest due to their unique electronic and optical properties.[2] The introduction of a vinyl group to the thiophene monomer allows for polymerization via an anionic mechanism, offering a pathway to well-defined poly(vinylthiophene)s. This document provides detailed application notes and protocols for the living anionic polymerization of 2-vinylthiophene and its derivatives, which can serve as a foundational guide for exploring the polymerization of other vinylthiophene isomers.

Anionic Polymerization of 2-Vinylthiophene and its Derivatives: An Overview

The anionic polymerization of 2-vinylthiophene (2VT) and its derivatives, particularly those with substituents at the 5-position, has been successfully demonstrated to proceed in a living manner.[3][4] This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions (Mw/Mn < 1.2).[3][4] The choice of initiator, solvent, and temperature are critical parameters that influence the polymerization kinetics and the properties of the resulting polymer.

Key Principles

-

Living Polymerization: In the absence of termination or chain transfer reactions, the propagating carbanionic chain ends remain active.[1] This "living" nature allows for the synthesis of block copolymers by sequential monomer addition.[5]

-

Initiation: The polymerization is initiated by a nucleophilic attack of an organometallic initiator, such as sec-butyllithium (sec-BuLi), on the vinyl group of the thiophene monomer.[3]

-

Propagation: The newly formed carbanion then propagates by adding to subsequent monomer units.

-

Termination: The living polymer chains can be intentionally terminated by the addition of a quenching agent, such as methanol, to yield a proton-terminated polymer.[3]

Polymerization Mechanism

The general mechanism for the anionic polymerization of a vinylthiophene monomer is depicted below. The process involves initiation, where the initiator adds to the monomer to form a carbanionic species, followed by propagation, where the carbanion attacks subsequent monomer units to grow the polymer chain.

Caption: Anionic polymerization mechanism of vinylthiophene.

Experimental Protocols

The success of living anionic polymerization is highly contingent on the purity of all reagents and the rigorous exclusion of air and moisture. All manipulations should be carried out using high-vacuum techniques or in a glovebox under an inert atmosphere.

Materials and Purification

-

Monomers (e.g., 2-Vinylthiophene and its 5-substituted derivatives): Monomers should be purified by distillation from calcium hydride (CaH₂) under reduced pressure to remove water and other protic impurities.

-

Solvent (e.g., Tetrahydrofuran - THF): THF must be rigorously purified. A common procedure involves refluxing over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, followed by distillation directly into the reaction flask.

-

Initiators (e.g., sec-Butyllithium): Initiator solutions are typically purchased and should be titrated prior to use to determine their exact concentration. A common titration method involves using 1,1-diphenylethylene as an indicator in dry THF.

General Anionic Polymerization Procedure

-

Reactor Setup: A glass reactor equipped with a magnetic stir bar is assembled and flame-dried under high vacuum to remove adsorbed moisture. The reactor is then backfilled with a high-purity inert gas (e.g., Argon).

-

Solvent Addition: The purified THF is distilled directly into the reactor.

-

Cooling: The reactor is cooled to the desired polymerization temperature, typically -78 °C, using a dry ice/acetone bath.

-

Monomer Addition: The purified monomer is added to the cooled THF via a gas-tight syringe or cannula.

-

Initiation: The calculated amount of initiator solution is rapidly added to the vigorously stirred monomer solution. The appearance of a characteristic color change often indicates the formation of the propagating carbanions.[3]

-

Polymerization: The reaction is allowed to proceed for a specified time, typically ranging from 5 minutes to 1 hour, to ensure complete monomer conversion.[3]

-

Termination: The polymerization is quenched by the addition of a small amount of degassed methanol. The disappearance of the color of the living anions indicates successful termination.

-

Polymer Isolation: The reaction mixture is warmed to room temperature, and the polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol or hexane.

-

Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: General experimental workflow for anionic polymerization.

Data Presentation: Anionic Polymerization of 2-Vinylthiophene and Derivatives

The following tables summarize representative quantitative data from the literature for the anionic polymerization of 2-vinylthiophene (2VT) and its 5-substituted derivatives.[3]

Table 1: Anionic Polymerization of 2-Vinylthiophene (2VT)